3-(2-Amino-1,3-benzoxazol-5-YL)propanoic acid
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Overview
Description
3-(2-Amino-1,3-benzoxazol-5-YL)propanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(2-Amino-1,3-benzoxazol-5-YL)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated systems and continuous flow reactors to ensure efficiency and consistency .
Chemical Reactions Analysis
3-(2-Amino-1,3-benzoxazol-5-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
3-(2-Amino-1,3-benzoxazol-5-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,3-benzoxazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
3-(2-Amino-1,3-benzoxazol-5-YL)propanoic acid can be compared with other benzoxazole derivatives, such as:
3-(2-Benzoxazol-5-YL)alanine: Similar in structure but with different substituents, leading to variations in biological activity.
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: Another benzoxazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-amino-1,3-benzoxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-10-12-7-5-6(2-4-9(13)14)1-3-8(7)15-10/h1,3,5H,2,4H2,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJAAHRIWMDEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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